4-Piperidinyl 3-methylbutanoate hydrochloride
Description
4-Piperidinyl 3-methylbutanoate hydrochloride is a piperidine-derived compound featuring a 3-methylbutanoate ester group attached to the 4-position of the piperidine ring. These compounds often serve as intermediates in pharmaceutical synthesis or as bioactive molecules targeting neurological or metabolic pathways. Piperidine derivatives are widely explored for their versatility in drug design, particularly due to their ability to modulate enzyme activity or receptor binding .
Properties
IUPAC Name |
piperidin-4-yl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(12)13-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUECYREQFMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Piperidinyl 3-methylbutanoate hydrochloride typically involves the esterification of 3-methylbutanoic acid with 4-piperidinol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Piperidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using
Biological Activity
4-Piperidinyl 3-methylbutanoate hydrochloride, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 181.66 g/mol
The presence of the piperidine ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety allows for significant interactions with neurotransmitter receptors, particularly muscarinic acetylcholine receptors. This interaction can modulate neurotransmission and influence various physiological processes.
Key Mechanisms:
- Receptor Agonism : Acts as an agonist for muscarinic receptors, potentially enhancing cholinergic signaling.
- Inhibition of Enzymatic Activity : May inhibit specific enzymes involved in neurotransmitter metabolism, further affecting signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antinociceptive Effects : Studies have shown that compounds in the piperidine class exhibit pain-relieving properties. For instance, similar compounds have been evaluated for their efficacy in reducing pain in animal models.
- Anti-inflammatory Properties : Piperidine derivatives have demonstrated anti-inflammatory effects in various assays, suggesting potential therapeutic applications in inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study exploring the anti-inflammatory effects of piperidine derivatives, it was found that compounds similar to this compound significantly reduced edema in carrageenan-induced paw edema models. The compound demonstrated a dose-dependent reduction in inflammation, comparable to established anti-inflammatory drugs like indomethacin .
Comparative Analysis with Similar Compounds
Piperidine derivatives often share similar biological activities; however, variations in substituents can lead to differences in potency and selectivity. For example, compounds with additional functional groups may exhibit enhanced solubility and bioavailability.
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | Potency Level |
|---|---|---|
| 4-Piperidinyl 3-methylbutanoate | Antinociceptive | Moderate |
| 3-Benzoyl-1-methyl-4-phenylpiperidinol | Anti-inflammatory | High |
| N-substituted piperidine derivatives | Neurotransmitter Modulation | Variable |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Piperidine Hydrochlorides
The following comparison focuses on molecular properties, pharmacological relevance, and synthesis methods of 4-piperidinyl derivatives, as inferred from the evidence.
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Complexity and Bioactivity: Donepezil hydrochloride (MW 415.96) demonstrates how bulky substituents (e.g., benzyl and indenone groups) enhance specificity for acetylcholinesterase inhibition . Simpler derivatives like 4-methylpiperidine HCl (MW 135.64) lack therapeutic activity but serve as building blocks .
Substituent Impact on Function: 4-(3-Methoxyphenyl)piperidine HCl and 3-(2-methylphenoxy)piperidine HCl (both MW 227.73) highlight how aryloxy groups may influence CNS penetration or receptor binding .
Synthesis Efficiency :
- Donepezil HCl ’s multi-step synthesis achieves moderate yields (69%) , whereas 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl employs optimized cyclopropanation for high purity (>99%) .
Safety Profiles: 3-(2-Methylphenoxy)piperidine HCl requires stringent handling (e.g., eye/skin protection) per safety data , contrasting with simpler analogs like 4-methylpiperidine HCl, which pose fewer hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
